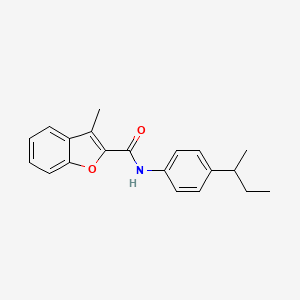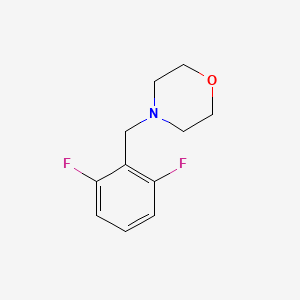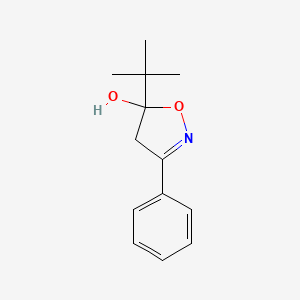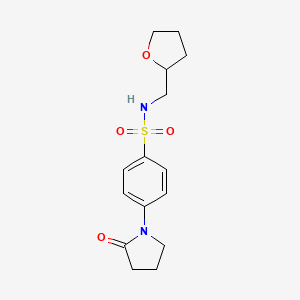
N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as BRL-15572, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, BRL-15572 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
BRL-15572 works by inhibiting the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, BRL-15572 increases the levels of these endocannabinoids in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, it has also been shown to have anticonvulsant and neuroprotective effects. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in a wide range of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRL-15572 in lab experiments is its selectivity for the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using BRL-15572 is its relatively low potency compared to other N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors. This may require higher doses or longer treatment times to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on BRL-15572. One area of interest is in the development of more potent N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors with improved pharmacokinetic properties. This could lead to more effective and efficient treatments for pain, anxiety, and depression.
Another area of research is in the identification of biomarkers that can predict response to BRL-15572 treatment. This could help to identify patients who are most likely to benefit from the drug and improve treatment outcomes.
Finally, there is interest in exploring the potential of BRL-15572 in combination with other drugs or therapies. For example, it may be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their analgesic effects or with selective serotonin reuptake inhibitors (SSRIs) to enhance their antidepressant effects.
Conclusion:
BRL-15572 is a selective inhibitor of the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme that has potential therapeutic applications in the treatment of pain, anxiety, and depression. Its mechanism of action involves increasing the levels of endocannabinoids in the body, leading to a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to more effective and efficient treatments.
Métodos De Síntesis
BRL-15572 is synthesized through a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 4-sec-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and yield the final product.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of pain. Studies have shown that BRL-15572 can reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Another area of research is in the treatment of anxiety and depression. BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in mood regulation.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-13(2)15-9-11-16(12-10-15)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-13H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAABVBHNHLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Butan-2-YL)phenyl]-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119690.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5119694.png)
![8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)

![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)

![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)
![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)


![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)